5-Acetylthiophene-2-boronic acid pinacol ester
Overview
Description
5-Acetylthiophene-2-boronic acid pinacol ester is an organoboron compound that features a thiophene ring substituted with an acetyl group and a boronic acid pinacol ester moiety. This compound is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylthiophene-2-boronic acid pinacol ester typically involves the borylation of 5-acetylthiophene. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent and a catalyst.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water or methanol) and catalysts (e.g., palladium on carbon) are used.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the corresponding thiophene derivative without the boronic ester group.
Scientific Research Applications
Chemistry: 5-Acetylthiophene-2-boronic acid pinacol ester is extensively used in organic synthesis for constructing complex molecules. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in Suzuki–Miyaura coupling reactions makes it indispensable for manufacturing complex organic compounds.
Mechanism of Action
The primary mechanism of action for 5-Acetylthiophene-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involve the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 5-Hexyl-2-thiopheneboronic acid pinacol ester
- Thiophene-2,5-diboronic acid bis(pinacol) ester
Uniqueness: 5-Acetylthiophene-2-boronic acid pinacol ester is unique due to the presence of the acetyl group, which can influence its reactivity and the types of products formed in coupling reactions. This makes it particularly useful for synthesizing compounds with specific functional groups that are not easily accessible using other boronic esters.
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCVKFAFBSIAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694515 | |
Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-32-8 | |
Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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